4-acetamido-N-(2-methoxyphenyl)benzamide
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Overview
Description
4-acetamido-N-(2-methoxyphenyl)benzamide is an organic compound with the molecular formula C16H16N2O3. It is a derivative of benzamide, featuring an acetamido group and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(2-methoxyphenyl)benzamide typically involves the acylation of 4-amino-N-(2-methoxyphenyl)benzamide. One common method includes the reaction of 4-amino-N-(2-methoxyphenyl)benzamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(2-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
4-acetamido-N-(2-methoxyphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Biological Studies: The compound is studied for its interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: It serves as a precursor in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-acetamido-N-(2-aminophenyl)benzamide: Similar structure but with an amino group instead of a methoxy group.
4-acetamido-N-(2-chlorophenyl)benzamide: Contains a chlorine atom instead of a methoxy group.
4-acetamido-N-(2-hydroxyphenyl)benzamide: Features a hydroxy group instead of a methoxy group.
Uniqueness
4-acetamido-N-(2-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may affect its interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
4-acetamido-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-9-7-12(8-10-13)16(20)18-14-5-3-4-6-15(14)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUACWJXQYGXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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